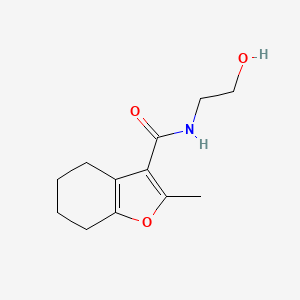
N-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide
Vue d'ensemble
Description
N-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide, also known as BHFF, is a compound that has been widely studied for its potential therapeutic effects. BHFF is a synthetic compound that belongs to the class of benzofuran derivatives. It has been shown to exhibit a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties.
Mécanisme D'action
The mechanism of action of N-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide is not fully understood. However, it has been proposed that N-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide exerts its biological effects by modulating various signaling pathways. For example, N-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. N-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various tissues, including the brain, liver, and lungs. N-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, N-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. It has also been shown to exhibit a range of biological activities, making it a versatile tool for studying various diseases. However, there are also limitations to using N-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, its potential toxicity and side effects need to be carefully evaluated before using it in clinical trials.
Orientations Futures
There are several future directions for research on N-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide. One area of research is to further elucidate its mechanism of action and identify its molecular targets. This will help to better understand its biological effects and potential therapeutic applications. Another area of research is to evaluate its safety and efficacy in clinical trials. This will help to determine its potential as a therapeutic agent for various diseases. Finally, there is a need to develop more efficient synthesis methods for N-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide to improve its yield and reduce the cost of production.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide has been studied for its potential therapeutic effects in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, N-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide has been studied for its potential anti-cancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-11(12(15)13-6-7-14)9-4-2-3-5-10(9)16-8/h14H,2-7H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFUDYDTIKJGTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)CCCC2)C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid (2-hydroxy-ethyl)-amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-bromo-4-[3-(ethoxycarbonyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-4-quinolinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B4070519.png)
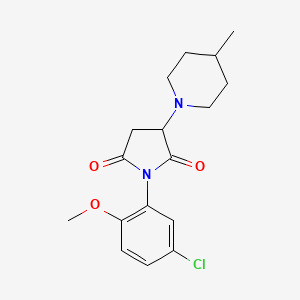
![methyl 2-{[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)acetyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4070527.png)

![N-1,3-benzodioxol-5-yl-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4070541.png)
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[3-(4-pyridinyl)-1H-pyrazol-1-yl]acetamide trifluoroacetate](/img/structure/B4070547.png)
![methyl 4-[5-chloro-2-(2-methoxy-2-oxoethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4070556.png)
![7-(3,4-difluorobenzyl)-2-(3-ethynylbenzoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B4070557.png)

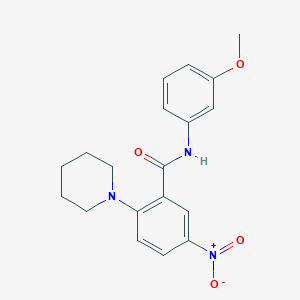
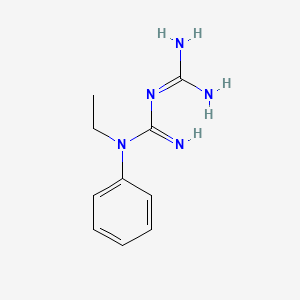
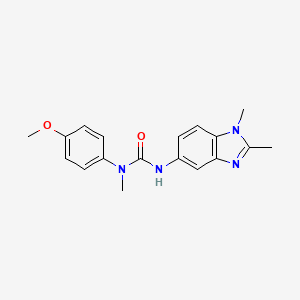
![2-{[2-(ethylsulfonyl)ethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4070603.png)
![2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B4070605.png)